molecular formula C17H17N3O6S B11244975 ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B11244975
M. Wt: 391.4 g/mol
InChI Key: GOEBEZHPZPZUAN-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxole moiety with a pyrimidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the Pyrimidine Ring: The key step involves the condensation of the benzodioxole derivative with a suitable pyrimidine precursor under acidic or basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique combination of the benzodioxole and pyrimidine rings in ethyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23)

InChI Key

GOEBEZHPZPZUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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